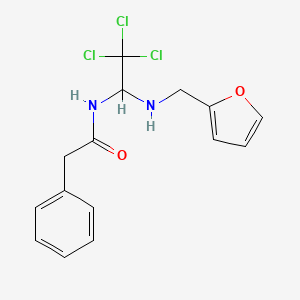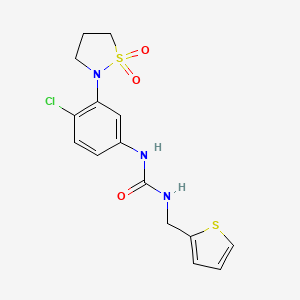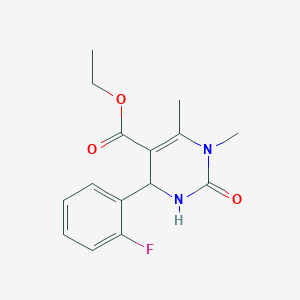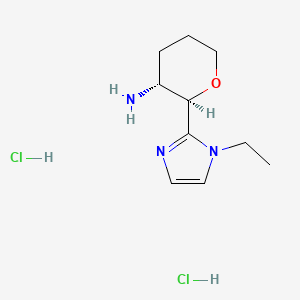
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide, also known as MBC-11, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. MBC-11 belongs to the class of benzothiazole derivatives, which have been found to exhibit antitumor activity.
科学的研究の応用
Photophysical and Photochemical Properties
A study by Elghamry, Döpp, and Henkel (2007) explored the photoisomerization of 1,2-benzothiazine to 1,3-benzothiazine derivatives, demonstrating the intriguing photochemical behaviors of benzothiazole compounds. These behaviors suggest applications in photoresponsive materials and photopharmacology, where precise control over molecular configuration is crucial for activating or deactivating specific material properties or biological activities (Elghamry, Döpp, & Henkel, 2007).
Antioxidative and Antiproliferative Activities
Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides with different substituents to evaluate their antiproliferative and antioxidative capacities. The findings reveal significant antioxidative potential, suggesting these compounds' utility in developing novel antioxidants and exploring their roles in combating oxidative stress-related diseases (Cindrić et al., 2019).
Organic Sensitizers for Solar Cells
Research by Kim et al. (2010) into unsymmetrical benzothiazole squaraine dyes for dye-sensitized solar cells (DSSCs) underscores the relevance of benzothiazole derivatives in renewable energy technologies. These dyes' enhanced absorption in the red/NIR region points to their potential in improving the efficiency of DSSCs, a key goal in solar energy research (Kim et al., 2010).
Diuretic Activity
A study on biphenyl benzothiazole-2-carboxamide derivatives by Yar and Ansari (2009) explored their in vivo diuretic activity. One compound exhibited notable diuretic effects, suggesting these derivatives' potential for developing new diuretic agents (Yar & Ansari, 2009).
特性
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-16-12-8(21-2)4-3-5-9(12)23-14(16)15-13(18)10-6-7-11(22-10)17(19)20/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVIALPXMVIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)

![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)


